molecular formula C17H37NS2Sn B13763151 Tributyl((diethylthiocarbamoyl)thio)stannane CAS No. 5847-53-0

Tributyl((diethylthiocarbamoyl)thio)stannane

Cat. No.: B13763151
CAS No.: 5847-53-0
M. Wt: 438.3 g/mol
InChI Key: XGLILJKLOLKQLC-UHFFFAOYSA-M
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Description

Tributyl((diethylthiocarbamoyl)thio)stannane is an organotin compound with the molecular formula C17H37NS2Sn. This compound is characterized by the presence of a tin atom bonded to three butyl groups and a diethylthiocarbamoylthio group. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl((diethylthiocarbamoyl)thio)stannane can be synthesized through the reaction of tributyltin chloride with sodium diethylthiocarbamate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

Bu3SnCl+NaS2CNEt2Bu3SnS2CNEt2+NaCl\text{Bu}_3\text{SnCl} + \text{NaS}_2\text{CNEt}_2 \rightarrow \text{Bu}_3\text{SnS}_2\text{CNEt}_2 + \text{NaCl} Bu3​SnCl+NaS2​CNEt2​→Bu3​SnS2​CNEt2​+NaCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tributyl((diethylthiocarbamoyl)thio)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.

    Substitution: The diethylthiocarbamoylthio group can be substituted with other nucleophiles, leading to the formation of new organotin derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler organotin compounds.

    Substitution: New organotin derivatives with different functional groups.

Scientific Research Applications

Tributyl((diethylthiocarbamoyl)thio)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of tributyl((diethylthiocarbamoyl)thio)stannane involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin chloride
  • Tributyltin acetate
  • Tributyltin fluoride
  • Tributyltin hydride

Comparison

Tributyl((diethylthiocarbamoyl)thio)stannane is unique due to the presence of the diethylthiocarbamoylthio group, which imparts distinct chemical and biological properties

Properties

CAS No.

5847-53-0

Molecular Formula

C17H37NS2Sn

Molecular Weight

438.3 g/mol

IUPAC Name

tributylstannyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C5H11NS2.3C4H9.Sn/c1-3-6(4-2)5(7)8;3*1-3-4-2;/h3-4H2,1-2H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

XGLILJKLOLKQLC-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC(=S)N(CC)CC

Origin of Product

United States

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